molecular formula C₁₂H₁₈ClNO₂ B1145940 O-Acetyl Pseudoephedrine Hydrochloride CAS No. 1630-34-8

O-Acetyl Pseudoephedrine Hydrochloride

Cat. No.: B1145940
CAS No.: 1630-34-8
M. Wt: 243.73
InChI Key:
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Description

O-Acetyl Pseudoephedrine Hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a phenyl group attached to a propylamine backbone, with an acetate group and a hydrochloride salt. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Acetyl Pseudoephedrine Hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of phenylacetone with methylamine to form the intermediate [(1S,2S)-2-(methylamino)-1-phenylpropyl]amine.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form [(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate.

    Hydrochloride Formation: Finally, the acetate compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: O-Acetyl Pseudoephedrine Hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylpropyl derivatives.

Scientific Research Applications

O-Acetyl Pseudoephedrine Hydrochloride is used in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of O-Acetyl Pseudoephedrine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Acetyl Pseudoephedrine Hydrochloride is unique due to its specific stereochemistry and the presence of both acetate and hydrochloride groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-9(13-3)12(15-10(2)14)11-7-5-4-6-8-11;/h4-9,12-13H,1-3H3;1H/t9-,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQONBWCFDKKSC-PKKHVXKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)OC(=O)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)OC(=O)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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